6-庚烯基乙酸酯

描述

6-Heptenyl acetate is a chemical compound that can be derived from 6-hepten-1-ol, as demonstrated in the synthesis of (1R,7Z)-1-Methyl-7-hexadecenyl acetate, which is the female sex pheromone of the honey locust gall midge. The synthesis of this compound from 6-hepten-1-ol shows the potential for 6-heptenyl acetate to be an intermediate or related compound in the production of complex organic molecules .

Synthesis Analysis

The synthesis of related compounds to 6-heptenyl acetate involves multiple steps and can be quite complex. For instance, the synthesis of the honey locust gall midge pheromone from 6-hepten-1-ol involves an 8.9% overall yield over eight steps, with hydrolytic kinetic resolution being a key step . This indicates that the synthesis of 6-heptenyl acetate, if similar, would require careful control of reaction conditions and potentially multiple steps to achieve the desired product.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 6-heptenyl acetate, they do provide insights into the structure of related compounds. For example, the cyclometalated platinum(II) acetylide complexes studied in one paper exhibit distorted square planar geometries around the Pt(II) ions . This information, although not directly about 6-heptenyl acetate, gives a glimpse into the types of molecular geometries that acetylide compounds can adopt.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 6-heptenyl acetate can be inferred from the studies on 6-methyl-5-hepten-2-one, which reacts with atmospheric radicals such as OH, NO3, and O3. These reactions are important in atmospheric chemistry and indicate that compounds with heptenyl structures may be reactive towards various radicals under atmospheric conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-heptenyl acetate are not directly discussed in the provided papers. However, the study of stereoregular poly{[4-({[6-({[4′-(heptyl)oxy-4-biphenylyl]carbonyl}oxy)hexyl]oxy}carbonyl)phenyl]acetylene} reveals that the polymer exhibits liquid crystalline properties, indicating that acetylene derivatives can have unique physical properties such as mesophases . This suggests that 6-heptenyl acetate may also possess interesting physical properties that could be explored further.

科学研究应用

合成和化学性质

- 信息素合成:Shikichi & Mori (2012) 的一项研究展示了从 6-庚烯-1-醇合成(1R,7Z)-1-甲基-7-十六烯基乙酸酯(一种洋槐角瘿 蚊的性信息素)的过程。该过程突出了 6-庚烯基衍生物在合成复杂生物化合物中的效用(Shikichi & Mori,2012)。

- 酶促酰化研究:Berger 等人(1990)使用酸酐探讨了 7,7-二取代的 1,4,5,6-四氯双环[2.2.1]庚-5-烯-2-醇的酶促拆分,展示了在生化转化中使用类似结构的潜力(Berger 等,1990)。

大气和环境研究

- 大气反应:Smith 等人(1996)研究了类似 6-甲基-5-庚烯-2-酮的化合物的在大气反应,阐明了类似挥发性有机化合物在环境中的行为(Smith 等,1996)。

生物医学研究

- 药物开发的潜力:虽然没有发现关于 6-庚烯基乙酸酯在药物开发中的具体研究,但类似的结构如 6-取代的无环尿苷衍生物已被探索其抗 HIV 活性,表明了相关化合物研究的潜在途径(Baba 等,1989), (Baba 等,1990)。

生化研究

- 酶动力学和代谢:Störmer (1968) 对来自空气单胞菌的乙酰乳酸形成酶等酶的研究可以深入了解类似化合物可能发挥作用的生化过程(Störmer,1968)。

绿色化学

- 绿色化学应用:Costa 等人(2012)探索了绿色铃木偶联反应,这与合成各种化合物(包括结构类似于 6-庚烯基乙酸酯的化合物)有关,强调了可持续化学实践的重要性(Costa 等,2012)

安全和危害

6-Heptenyl acetate is classified as a combustible liquid (GHS H227) . Safety precautions include avoiding heat, sparks, open flames, and hot surfaces. It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound. It should be stored in a well-ventilated place and kept cool .

属性

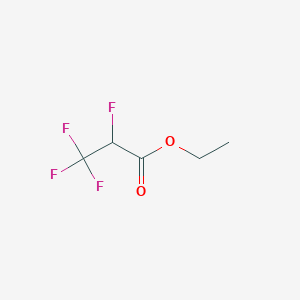

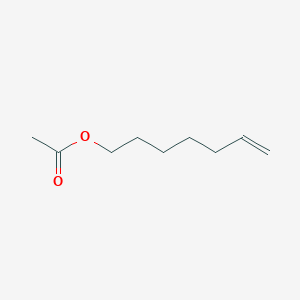

IUPAC Name |

hept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

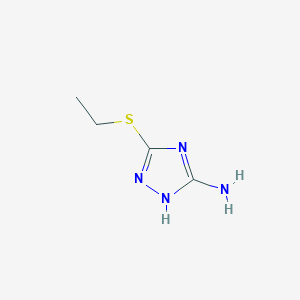

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEUVQRNOYJQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336951 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5048-30-6 | |

| Record name | 6-Heptenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)